4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid
Overview
Description
4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid is a useful research compound. Its molecular formula is C42H48N4O8 and its molecular weight is 736.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isomer Formation with Cobalt(III) : This compound forms both cis- and trans-O,O isomeric complexes with cobalt(III), with the cis-isomer being kinetically preferred (Kotek et al., 2001).
Complexation with Alkali-Metal Ions : It can form complexes with alkali-metal ions, exhibiting a stability sequence from Mg2+ to Ba2+ (Delgado et al., 1990).
Synthesis Applications : The synthesis of this compound provides new approaches in chemical synthesis (Rohovec et al., 2000).
Formation of Supramolecular Structures : It interacts with chloride ions and water molecules to form a 14-membered C10N4 centrosymmetric cationic macrocycle, highlighting its potential in creating three-dimensional hydrogen-bonded networks (Wang et al., 2008).
Chromium Carbonyl Complexes : It is used in preparing chromium carbonyl complexes, contributing to the field of organometallic chemistry (Meider et al., 1996).
Complex Formation with Ni2+ and Cu2+ : The compound forms Ni2+ and Cu2+ complexes, affecting the absorption spectra and suggesting potential in coordination chemistry (Buxtorf & Kaden, 1974).
Radiopharmaceutical Applications : An estrogen derivative of this compound has been labeled with 99mTc, indicating its potential in radiopharmaceutical applications (Enginar et al., 2002).
Metal-Organic Frameworks (MOFs) : Its derivatives have been used in synthesizing metal-organic frameworks with high surface area and promising hydrogen uptake capacity, indicating applications in gas storage and separation (Moreau et al., 2011).
Properties
IUPAC Name |
4-[[4,8,11-tris[(4-carboxyphenyl)methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N4O8/c47-39(48)35-11-3-31(4-12-35)27-43-19-1-20-44(28-32-5-13-36(14-6-32)40(49)50)24-26-46(30-34-9-17-38(18-10-34)42(53)54)22-2-21-45(25-23-43)29-33-7-15-37(16-8-33)41(51)52/h3-18H,1-2,19-30H2,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVCENEGHASDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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